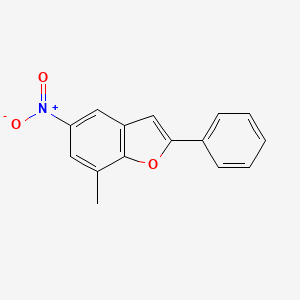

7-Methyl-5-nitro-2-phenyl-1-benzofuran

Description

7-Methyl-5-nitro-2-phenyl-1-benzofuran is a benzofuran derivative featuring a nitro (-NO₂) group at position 5, a methyl (-CH₃) group at position 7, and a phenyl (-Ph) substituent at position 2. Benzofuran scaffolds are widely studied due to their diverse pharmacological activities, including antiproliferative, anti-inflammatory, and enzyme inhibitory properties .

Properties

Molecular Formula |

C15H11NO3 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

7-methyl-5-nitro-2-phenyl-1-benzofuran |

InChI |

InChI=1S/C15H11NO3/c1-10-7-13(16(17)18)8-12-9-14(19-15(10)12)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

FXYTWTZRAJNPOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=C2)C3=CC=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-nitro-2-phenyl-1-benzofuran typically involves the cyclization of appropriate precursors. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran core with desired substituents.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been utilized to obtain benzofuran compounds with high efficiency . The use of advanced catalytic systems and optimized reaction conditions further enhances the industrial feasibility of producing these compounds.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-nitro-2-phenyl-1-benzofuran undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitrobenzofuran derivatives.

Reduction: Formation of amino-substituted benzofuran derivatives.

Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-5-nitro-2-phenyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes and disrupt cellular processes contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The electronic and steric profiles of benzofuran derivatives are critically influenced by substituent type and position. Below is a comparative analysis with key analogs:

5-Bromo-7-methoxy-2-nitro-1-benzofuran

- Substituents: 5-Br, 7-OCH₃, 2-NO₂

- Molecular Weight : 272.05 g/mol; LogP : 3.64 .

- Methoxy (-OCH₃) at position 7 is electron-donating, counteracting the nitro group’s electron-withdrawing effect, unlike the methyl group in the target compound, which is weakly electron-donating.

- Implications : Higher LogP (3.64 vs. ~3.0 estimated for the target compound) suggests increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

5-Chloro-7-methyl-2-phenyl-3-sulfinyl-1-benzofuran

- Substituents : 5-Cl, 7-CH₃, 2-Ph, 3-SO

- Key Differences: The sulfinyl (-SO) group at position 3 introduces chirality, enabling stereospecific interactions with biological targets (e.g., enzymes or receptors) .

- Implications : The chiral sulfinyl group may enhance binding specificity, a feature absent in the target compound .

4-Hydroxybenzofuran (4-HBF)

- Substituents : 4-OH

- Key Differences :

- Hydroxyl (-OH) groups increase polarity and hydrogen-bonding capacity, improving water solubility but reducing LogP.

- Demonstrated antiproliferative activity against cancer cell lines, suggesting nitro or methyl substituents in the target compound may modulate similar pathways .

Q & A

Q. What are the common synthetic routes for preparing 7-Methyl-5-nitro-2-phenyl-1-benzofuran?

The synthesis of benzofuran derivatives often involves cyclization strategies. For example, β-methoxy-γ-ketoesters can undergo hydrolysis and decarboxylation to form intermediates that cyclize into benzofuran scaffolds via acid-catalyzed nucleophilic addition and intramolecular cyclization . Microwave-assisted Claisen-Schmidt condensation has also been employed for efficient synthesis of substituted benzofurans, leveraging fluorinated benzaldehydes to introduce functional groups . General methods include phenolic coupling reactions and benzoic acid-based approaches, with substitutions at C-2 and C-5 positions critical for bioactivity .

Q. How is the structural characterization of this compound typically performed?

X-ray crystallography is a gold standard for resolving bond angles and dihedral angles in benzofuran derivatives, as demonstrated for fluorinated analogs (e.g., 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran) . NMR spectroscopy (¹H and ¹³C) is routinely used to confirm substitution patterns, with distinct shifts observed for nitro, methyl, and phenyl groups .

Q. What spectroscopic techniques confirm substitution patterns in benzofuran derivatives?

¹H NMR can identify methyl groups (δ ~2.5 ppm) and nitro group proximity through deshielding effects. ¹³C NMR distinguishes carbonyl carbons and aromatic ring substitutions. X-ray crystallography provides precise spatial arrangements, such as the 80.23° dihedral angle between the benzofuran core and phenylsulfinyl group in related structures .

Advanced Research Questions

Q. What is the significance of the nitro group at position 5 in modulating MAO-B inhibitory activity?

The nitro group enhances electron-withdrawing effects, stabilizing transition states in enzyme-inhibitor interactions. In 5-nitro-2-arylbenzofurans, this group contributes to reversible MAO-B inhibition (IC₅₀ = 140 nM) and selectivity over MAO-A. Computational docking studies suggest the nitro group aligns with hydrophobic pockets in the MAO-B active site, while methyl groups at position 7 improve steric fit .

Q. How do researchers analyze conflicting data regarding reaction mechanisms in benzofuran synthesis?

Conflicting pathways (e.g., Diels-Alder vs. ring-opening mechanisms) are resolved via combined kinetics and quantum calculations. For example, apparent activation energies (72 ± 3 kJ/mol) from experimental kinetics were compared with ONIOM-embedded cluster computations to validate a ring-opening mechanism over Diels-Alder in HZSM-5-catalyzed furan-to-benzofuran reactions .

Q. What methodological approaches are used to study the anticancer activity of this compound?

In vitro cytotoxicity assays (e.g., against leukemia HL-60 cells) measure apoptosis induction via flow cytometry. In vivo studies employ intraperitoneal dosing in tumor xenograft models, monitoring tumor volume and weight reduction. Structure-activity relationship (SAR) studies correlate substituent electronic properties (e.g., nitro vs. methoxy groups) with IC₅₀ values across cancer cell panels .

Q. How can computational chemistry aid in optimizing benzofuran bioactivity?

Hybrid QM/MM methods (e.g., ONIOM) model zeolite-catalyzed reactions to predict transition states . Docking simulations (e.g., AutoDock Vina) optimize inhibitor-enzyme interactions, as shown for MAO-B binding pockets . DFT calculations assess substituent effects on electron density and redox potential, guiding SAR for anticancer or antiviral activity .

Q. What strategies address low selectivity in benzofuran-based enzyme inhibitors?

Substituent positional effects are critical: Methyl groups at position 7 enhance MAO-B selectivity by reducing steric clashes, while bromine at position 5 abolishes activity . Hybrid pharmacophores, such as combining benzofuran with coumarin scaffolds, improve selectivity for targets like 5-lipoxygenase or adenosine receptors .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.